Methyl 3-(2-acetamidophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2-acetamidophenyl)prop-2-enoate is an organic compound with the molecular formula C12H13NO3 It is a derivative of cinnamic acid and features an acetamido group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-acetamidophenyl)prop-2-enoate typically involves the reaction of 2-acetamidobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-acetamidophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated esters.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(2-acetamidophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural features.
Mechanism of Action
The mechanism of action of methyl 3-(2-acetamidophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Uniqueness
Methyl 3-(2-acetamidophenyl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with biological targets and provides distinct reactivity compared to similar compounds .
Properties
CAS No. |
104787-35-1 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-(2-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |
InChI Key |
OJRHLZXQEXLUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC(=O)OC |
Origin of Product |
United States |
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